1-(2-Methylphenyl)piperidin-4-one
CAS No.: 218610-72-1
Cat. No.: VC3757085
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 218610-72-1 |
---|---|
Molecular Formula | C12H15NO |
Molecular Weight | 189.25 g/mol |
IUPAC Name | 1-(2-methylphenyl)piperidin-4-one |
Standard InChI | InChI=1S/C12H15NO/c1-10-4-2-3-5-12(10)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 |
Standard InChI Key | UNCRRVZLEDFGBN-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1N2CCC(=O)CC2 |
Canonical SMILES | CC1=CC=CC=C1N2CCC(=O)CC2 |
Introduction
Chemical Structure and Properties
Structural Comparisons with Related Compounds
Structural comparison with related compounds reveals important similarities and differences that influence biological activity. The 1-(2-methylphenyl)piperidin-4-one structure bears resemblance to other N-arylpiperidones, but differs from compounds like 1-[(2-chlorophenyl)methyl]piperidin-4-one in the direct attachment of the aryl group to the nitrogen atom rather than through a methylene bridge. Similar compounds such as 1-BOC-3-(2'-methylphenyl)-piperidin-4-one (CAS: 869720-03-6) feature additional functional groups that modify their chemical reactivity and biological properties . The presence of the ortho-methyl group on the phenyl ring distinguishes this compound from para-substituted analogues like 1-(4-methylphenyl)-2-(piperidin-1-yl)propan-1-one, potentially affecting receptor interactions and binding affinities in biological systems . These structural variations within the family of piperidone derivatives highlight the importance of substitution patterns in determining the specific biological activities of individual compounds.
Synthesis Methods
General Synthetic Approaches
The synthesis of 1-(2-Methylphenyl)piperidin-4-one typically employs well-established methodologies for constructing N-substituted piperidone structures. One common approach involves the N-arylation of piperidin-4-one using appropriate coupling conditions with 2-methylphenyl halides or other activated aryl derivatives. Mannich condensation represents another widely utilized method for synthesizing piperidone scaffolds, involving the reaction of a dicarboxylic acid ester with an aromatic aldehyde and ammonia or a primary amine, resulting in the formation of substituted 4-oxopiperidine derivatives . Alternative synthetic routes may include cyclization reactions starting from linear precursors containing appropriate functional groups to form the piperidine ring with the ketone functionality. The diversity of synthetic methods available allows for flexibility in preparing 1-(2-Methylphenyl)piperidin-4-one with various modifications to optimize yield, purity, and scalability for research or pharmaceutical applications.
Specific Synthesis Protocols
Specific protocols for synthesizing N-arylated piperidones provide valuable insights for preparing 1-(2-Methylphenyl)piperidin-4-one. A general method applicable to this compound involves the reaction of piperidin-4-one with the appropriate arylamine (in this case, 2-methylaniline) in toluene with catalytic acetic acid, using a Dean-Stark trap to remove water as the reaction proceeds . The resulting intermediate can then undergo further modifications if needed. For synthesizing structurally related compounds, researchers have reported combining a 1-substituted-piperidin-4-one with the appropriate phenylamine and acetic acid in toluene under reflux conditions until water separation is complete, followed by purification through filtration over neutral alumina . These established protocols can be adapted specifically for 1-(2-Methylphenyl)piperidin-4-one synthesis, with potential modifications to optimize yield and purity based on the specific reactivity of the 2-methylphenyl substituent.
Crystallization and Purification Techniques
Crystallization and purification of 1-(2-Methylphenyl)piperidin-4-one are critical for obtaining high-quality material for research applications. Literature reports on piperidone derivatives indicate that recrystallization is commonly performed using distilled ethanol, though some piperidone derivatives require alternative solvents such as acetonitrile, methanol, benzene-petroleum mixtures, or ethanol-ethyl acetate mixtures . Chromatographic purification using silica gel or alumina columns represents another effective method for obtaining pure compounds, particularly when dealing with complex reaction mixtures. X-ray crystallographic analysis of piperidone derivatives has revealed that many crystal structures adopt a chair conformation, while others may exhibit boat, twist boat, slightly distorted chair, or distorted boat conformations depending on the specific substitution patterns . These crystallographic insights provide valuable information about the three-dimensional structure of 1-(2-Methylphenyl)piperidin-4-one, which is crucial for understanding its potential interactions with biological targets.
Biological Activities and Applications
Pharmacological Properties
The pharmacological profile of 1-(2-Methylphenyl)piperidin-4-one and related piperidone derivatives encompasses a range of biological activities relevant to drug discovery. Piperidone-containing compounds frequently demonstrate activity in the central nervous system, with potential applications in treating neurological and psychiatric disorders. Studies on structurally related compounds have shown that N-arylpiperidones can exhibit interactions with various receptor systems, including muscarinic receptors, dopamine transporters, and serotonin pathways . The specific substitution pattern in 1-(2-Methylphenyl)piperidin-4-one, particularly the ortho-methyl group on the phenyl ring, may influence its receptor binding profile and pharmacokinetic properties. The ketone functionality at the 4-position provides a potential site for metabolism, which could affect the compound's duration of action and metabolic stability in biological systems.
Enzyme Inhibition Activities
1-(2-Methylphenyl)piperidin-4-one and related structures have shown potential as enzyme inhibitors with therapeutic implications. Compounds containing the piperidone scaffold have demonstrated inhibitory activity against acetylcholinesterase (AChE), which is relevant for treating neurodegenerative conditions like Alzheimer's disease. Studies on structurally related compounds have revealed that modifications to the piperidine structure can enhance AChE inhibition, leading to improved pharmacological profiles for potential drug candidates. Furthermore, certain piperidone derivatives have shown activity as H+,K+-ATPase inhibitors, suggesting potential applications in treating gastric acid-related disorders . The specific enzyme inhibitory profile of 1-(2-Methylphenyl)piperidin-4-one may be influenced by its unique structural features, particularly the ortho-methyl substitution on the phenyl ring, which could affect binding orientation and affinity within enzyme active sites.
Structure-Activity Relationships
Influence of the 2-Methylphenyl Group
The 2-methylphenyl substituent in 1-(2-Methylphenyl)piperidin-4-one plays a crucial role in determining the compound's biological activity profile. The ortho-methyl group creates specific steric constraints that influence the orientation of the phenyl ring relative to the piperidone core, potentially affecting interactions with receptor binding pockets. Studies on related compounds have shown that ortho-substitution on aryl rings can significantly alter binding affinities and selectivity profiles compared to para- or meta-substituted analogues . The electron-donating effect of the methyl group also influences the electronic distribution within the molecule, potentially affecting hydrogen bonding capabilities and lipophilicity. Comparison with other arylpiperidones suggests that the specific position of the methyl group on the phenyl ring can determine selectivity between different receptor subtypes or enzyme isoforms, highlighting the importance of precise structural features in optimizing biological activity.
Role of the Piperidone Core
The piperidone core in 1-(2-Methylphenyl)piperidin-4-one contributes significantly to its biological activities and chemical reactivity. The six-membered piperidine ring provides a specific three-dimensional structure that can align functional groups for optimal interactions with biological targets. Studies on piperidone derivatives have shown that the conformation of the piperidine ring (chair versus boat) can influence biological activity, with evidence suggesting that most bioactive piperidones adopt a chair conformation in their crystal structures . The carbonyl group at the 4-position serves as both a hydrogen bond acceptor in biological interactions and a reactive site for chemical modifications to generate more complex structures. The nitrogen atom in the piperidine ring creates a basic center that can participate in ionic interactions with acidic residues in protein binding sites, further contributing to the biological activity profile of 1-(2-Methylphenyl)piperidin-4-one and related compounds.
Comparative Analysis with Analogues
Table 1: Comparison of 1-(2-Methylphenyl)piperidin-4-one with Structurally Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Notable Biological Activities |
---|---|---|---|---|---|
1-(2-Methylphenyl)piperidin-4-one | 218610-72-1 | C₁₂H₁₅NO | 189.25 | Ortho-methyl on phenyl, direct N-aryl linkage | Potential enzyme inhibitor, CNS activity |
1-[(2-Chlorophenyl)methyl]piperidin-4-one | 135576-51-1 | C₁₂H₁₄ClNO | 223.70 | Ortho-chloro on phenyl, N-benzyl linkage | AChE inhibition, anticancer properties |
1-BOC-3-(2'-METHYLPHENYL)-PIPERIDIN-4-ONE | 869720-03-6 | C₁₇H₂₃NO₃ | 289.37 | BOC protection, 3-aryl substitution | Precursor in medicinal chemistry |
1-(4-Methylphenyl)-2-(piperidin-1-yl)propan-1-one | 25872-67-7 | C₁₅H₂₁NO | 231.33 | Para-methyl on phenyl, propan-1-one linker | CNS activity, potential stimulant properties |
4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one (AC-42) | 244291-63-2 | C₂₀H₃₁NO | 301.5 | Extended chain structure, muscarinic activity | Selective M₁ receptor agonist |
Comparative analysis of 1-(2-Methylphenyl)piperidin-4-one with structurally related compounds reveals important structure-activity relationships. The direct attachment of the 2-methylphenyl group to the piperidine nitrogen in 1-(2-Methylphenyl)piperidin-4-one distinguishes it from compounds like 1-[(2-Chlorophenyl)methyl]piperidin-4-one, which contains a methylene spacer between the nitrogen and the aryl group. Studies on muscarinic receptor ligands have shown that compounds with direct N-aryl linkages often display different receptor subtype selectivity compared to their N-benzyl counterparts . The comparison with AC-42 (4-(4-butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one) is particularly informative, as AC-42 contains the same 2-methylphenyl moiety but in a more complex structural context, where it functions as a selective allosteric agonist of muscarinic M₁ receptors . These structure-activity insights suggest potential pharmacological applications for 1-(2-Methylphenyl)piperidin-4-one, particularly in areas related to neuropharmacology and receptor-mediated signaling pathways.
Research Applications and Future Directions
Building Block in Medicinal Chemistry
1-(2-Methylphenyl)piperidin-4-one serves as a valuable building block in medicinal chemistry due to its versatile structure and reactivity. The compound can be utilized as a starting material or intermediate in the synthesis of more complex bioactive molecules, particularly those targeting central nervous system disorders. The ketone functionality provides a handle for chemical diversification through reactions such as reductive amination, Wittig olefination, or aldol condensations, enabling the generation of diverse chemical libraries for biological screening. Structure-activity relationship studies can be conducted by systematically modifying the 2-methylphenyl group or introducing additional substituents to the piperidine ring to optimize biological activity and pharmacokinetic properties. The established synthetic methods for preparing piperidone derivatives facilitate the incorporation of this scaffold into drug discovery pipelines, where it can contribute to the development of novel therapeutic agents with improved efficacy and safety profiles.
Challenges and Future Research Directions
Despite its potential, several challenges and research gaps remain in fully understanding and exploiting the properties of 1-(2-Methylphenyl)piperidin-4-one. A comprehensive pharmacological profile specifically for this compound is currently lacking in the literature, necessitating detailed studies of its receptor binding, enzyme inhibition, and cellular effects. The stereochemical aspects of the compound's bioactivity remain unexplored, as piperidone derivatives can exhibit significant enantioselectivity in their biological interactions, with different stereoisomers potentially showing diverse activity profiles . Future research directions should include detailed structure-activity relationship studies, investigation of potential metabolites, and evaluation of pharmacokinetic properties to assess the compound's drug-like characteristics. Additionally, computational approaches such as molecular docking and dynamics simulations could provide valuable insights into the compound's interactions with specific biological targets, guiding rational design of optimized derivatives with enhanced therapeutic potential.
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